molecular formula C14H11N B196024 9-Methylacridine CAS No. 611-64-3

9-Methylacridine

Cat. No.: B196024
CAS No.: 611-64-3
M. Wt: 193.24 g/mol
InChI Key: FLDRLXJNISEWNZ-UHFFFAOYSA-N
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Description

9-Methylacridine is an organic compound with the molecular formula C14H11N. It is a derivative of acridine, a heterocyclic aromatic organic compound. The structure of this compound consists of a three-ring system with a nitrogen atom at the central ring and a methyl group attached to the ninth position of the acridine skeleton. This compound is known for its yellow crystalline appearance and has a molecular weight of 193.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylacridine can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminoacetophenone with phenylboronic acid. The reaction typically occurs under acidic conditions and involves a series of condensation and cyclization steps to form the acridine ring system .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Methylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

9-Methylacridine serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules efficiently. This compound's structure allows for various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorescent Dyes

The compound is recognized for its potential in developing fluorescent dyes . Its unique photophysical properties make it suitable for applications in biological imaging and diagnostics. Studies have shown that this compound can enhance visibility in microscopic studies, allowing researchers to track cellular processes effectively .

Pharmaceutical Development

In the realm of pharmaceutical development , this compound is explored for its potential as a therapeutic agent. Research indicates that it can be used to design new drugs with improved efficacy and reduced side effects. Its ability to intercalate with DNA also suggests potential applications in targeted drug delivery systems .

Electrochemical Applications

This compound is employed in the development of electrochemical sensors . These sensors benefit from the compound's high sensitivity and specificity for detecting various analytes, making them useful in environmental monitoring and analytical chemistry .

Material Science

In material science , this compound contributes to formulating advanced materials such as polymers and coatings that require specific optical or electrical properties. Its incorporation into materials can enhance their performance in industrial applications .

Case Study 1: Corrosion Inhibition

A study investigated the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results demonstrated that it significantly reduced corrosion rates, showcasing its potential for protecting metals in industrial settings .

Case Study 2: Photoactivated Applications

Research highlighted the use of photoactivated this compound to target midgut tissues of Aedes aegypti larvae. This application demonstrated its potential as a biocontrol agent by inducing apoptosis through reactive oxygen species pathways, indicating its utility in pest management strategies .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesEfficient synthesis of pharmaceuticals
Fluorescent DyesDevelopment of dyes for biological imagingEnhanced visibility in cellular studies
Pharmaceutical DevelopmentPotential therapeutic agent with DNA intercalation propertiesImproved drug efficacy and reduced side effects
Electrochemical SensorsHigh sensitivity sensors for environmental monitoringEffective detection of various analytes
Material ScienceFormulation of advanced materials with specific propertiesEnhanced performance in industrial applications

Mechanism of Action

The mechanism of action of 9-Methylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s molecular targets include the DNA double helix and various enzymes involved in DNA metabolism .

Comparison with Similar Compounds

Comparison:

Biological Activity

9-Methylacridine is a compound belonging to the acridine family, known for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial properties, potential as a drug precursor, and its interactions with biological systems.

This compound can be synthesized through various methods, including the Friedlander synthesis, where anthranilic acid is treated with 2-cyclohexenone. This compound exhibits unique photophysical properties, making it suitable for applications in biochemistry and pharmacology .

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antibacterial properties. For instance, a study highlighted its effectiveness against Staphylococcus aureus, showing higher activity compared to simpler acridine derivatives. This suggests that modifications to the acridine structure can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
2-NitroacridoneE. coli8 µg/mL
9-AminoacridinePseudomonas aeruginosa10 µg/mL

Phototoxicity and Biological Effects

Recent studies have explored the phototoxic effects of this compound when activated by UV light. It has been shown to damage midgut tissues in Aedes aegypti, indicating potential applications in vector control strategies . The mechanism involves the generation of reactive oxygen species upon light activation, leading to cellular damage.

Case Study: Phototoxic Effects on Aedes aegypti

In a controlled experiment, larvae of Aedes aegypti were exposed to varying concentrations of this compound under UV light. The results indicated a dose-dependent increase in mortality rates, with significant tissue destruction observed in treated specimens.

Biocompatibility and Cellular Uptake

In vitro studies have demonstrated that this compound exhibits good biocompatibility and cellular uptake properties. This makes it a suitable candidate for drug delivery systems and cell imaging applications. The compound's ability to intercalate with DNA further enhances its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-methylacridine, and how do they compare in efficiency?

  • Answer : Traditional synthesis involves Friedel-Crafts alkylation of acridine derivatives, while microwave-assisted synthesis (e.g., irradiating acridine with methylating agents) offers faster reaction times and higher yields . Characterization typically employs IR spectroscopy (to confirm methyl group absorption bands at ~2850 cm⁻¹), 1^1H NMR (singlet for CH₃ at δ 2.8–3.2 ppm), and elemental analysis for purity validation. A comparison of methods is summarized below:

Method Yield (%) Reaction Time Key Advantages
Traditional Alkylation60–756–8 hoursHigh reproducibility
Microwave-Assisted85–9220–30 minutesReduced side reactions

Q. How should researchers characterize the purity and identity of this compound?

  • Answer : Combine chromatographic (TLC or HPLC) and spectroscopic techniques:

  • TLC : Use silica gel plates with a hexane/ethyl acetate (8:2) mobile phase; Rf0.45R_f \approx 0.45 under UV light .
  • UV-Vis : Confirm λmax\lambda_{\text{max}} at 365 nm (acridine core absorption) .
  • Mass Spectrometry : Molecular ion peak at m/zm/z 193 (C₁₄H₁₁N⁺) .

Q. What are the critical physical properties of this compound relevant to experimental design?

  • Answer : Key properties include:

  • Melting Point : 114–117°C (ensure consistent recrystallization protocols to avoid impurities) .
  • Solubility : Soluble in methanol, dichloromethane, and DMSO; insoluble in water. Pre-saturate solvents to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photolysis mechanisms of this compound?

  • Answer : Contradictions in product distributions (e.g., acridans vs. dimers) arise from secondary photolysis and solvent effects. To address this:

  • Time-Profiled Studies : Monitor reaction intermediates via TLC and UV-Vis at intervals (e.g., 0, 5, 15, 30 minutes) to distinguish primary vs. secondary products .
  • Deuterium Labeling : Use methanol-d⁴ to trace hydrogen abstraction pathways (though isolation artifacts may require control experiments) .
  • Computational Modeling : Validate radical pair stability and disproportionation pathways using DFT calculations .

Q. What experimental design principles optimize Pd(II)-catalyzed C–H alkylation using this compound as a ligand?

  • Answer : Key considerations include:

  • Ligand-to-Catalyst Ratio : Maintain a 2:1 molar ratio (ligand:Pd) to prevent catalyst deactivation .
  • Substrate Scope : Test alkyl iodides with varying steric bulk (e.g., methyl vs. tert-butyl) to assess ligand efficacy in sterically demanding reactions .
  • Statistical Validation : Use DOE (Design of Experiments) to optimize temperature (80–100°C) and solvent (toluene vs. DMF) interactions .

Q. How should researchers analyze conflicting data on the stability of this compound under prolonged storage?

  • Answer : Discrepancies may arise from oxidation or light exposure. Mitigation strategies:

  • Accelerated Aging Studies : Store samples under argon vs. ambient conditions; monitor degradation via HPLC every 30 days .
  • X-ray Crystallography : Compare fresh and aged samples to detect structural changes (e.g., oxidation at the acridine nitrogen) .

Q. Methodological Guidelines

Q. What statistical approaches are recommended for analyzing kinetic data in this compound photolysis studies?

  • Answer : Apply:

  • Pseudo-First-Order Kinetics : Fit time-concentration profiles using ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0] for primary product formation .
  • ANOVA : Compare variance in product ratios across solvent systems (e.g., methanol vs. acetonitrile) to identify solvent-cage effects .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Answer : Document:

  • Stoichiometric Precision : Use calibrated balances (±0.1 mg) for methylating agents.
  • Replication : Report mean yields from ≥3 independent trials with standard deviations .
  • Supplementary Data : Share NMR spectra (integration values) and TLC images in supporting information .

Q. Data Contradiction and Validation

Q. What strategies validate mechanistic hypotheses when experimental data conflicts with computational models?

  • Answer :

  • Isotope Effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} in radical abstraction steps to test predicted transition states .
  • Cross-Study Comparisons : Replicate published protocols (e.g., photolysis in degassed methanol) and quantify deviations using error analysis .

Properties

IUPAC Name

9-methylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRLXJNISEWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862287
Record name 9-Methylacridine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

611-64-3, 88813-63-2
Record name 9-Methylacridine
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Record name 9-Methylacridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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